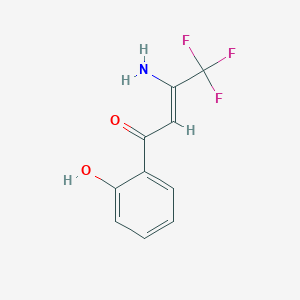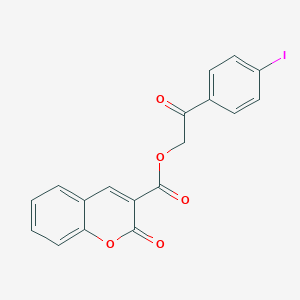![molecular formula C19H14BrNO3S B392520 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313266-89-6](/img/structure/B392520.png)
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14BrNO3S and a molecular weight of 416.28836 . It is a derivative of 2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, including “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one”, has been achieved through several routes . A three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . The process is a simple, efficient procedure for the preparation of compounds displaying a thiazole ring linked to a coumarin moiety .Molecular Structure Analysis
The molecular structure of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” includes a thiazolidin-3-yl carbonyl group attached to a 2H-chromen-2-one moiety, with a 4-bromophenyl group further attached to the thiazolidine ring . The 2H-chromen-2-one moiety is a common structural motif in the field of medicinal chemistry .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in the compound showed high reactivity towards nucleophilic displacement reactions . This reactivity can be utilized in the synthesis of various bioactive heterocyclic scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” include a molecular weight of 416.28836 . Further details about its melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and In Vitro Antimicrobial Activity
The compound has been explored for its potential in synthesizing derivatives with significant antimicrobial properties. Prajapati et al. (2015) synthesized a range of derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some to have moderate activity against specific microbial strains (Prajapati, Lakum, & Chikhalia, 2015).
Crystal Structure Analysis
Another aspect of the compound’s scientific application is in crystallography. Iyengar et al. (2005) conducted a study focusing on the crystal structure of a similar compound, providing insights into its molecular arrangement and interactions (Iyengar et al., 2005).
Synthesis for Antimicrobial Evaluation
The compound has been used as a base for synthesizing novel series of derivatives. Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Photochemical Applications
The compound has applications in photochemistry as well. Jindal et al. (2014) synthesized angular tricyclic compounds through a photoinduced intramolecular coupling process, highlighting its potential in photochemical syntheses (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Antibacterial and Antioxidant Activities
The compound is also utilized in synthesizing new derivatives with notable antibacterial and antioxidant activities. Hamdi et al. (2012) synthesized new coumarin derivatives and screened them for these activities, indicating promising results against specific bacterial strains (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Wirkmechanismus
Target of Action
It’s known that the compound has potent in vitro antipromastigote activity .
Mode of Action
The compound fits well in the LmPTR1 pocket (active site), characterized by a lower binding free energy of -9.8 kcal/mol . This suggests that the compound may inhibit the function of the LmPTR1 protein, thereby exerting its antipromastigote activity.
Pharmacokinetics
The compound’s molecular weight is 4163g/mol, which is within the range generally considered favorable for oral bioavailability.
Result of Action
The compound exhibits potent in vitro antipromastigote activity . This suggests that it may be effective in inhibiting the growth and proliferation of certain parasites.
Zukünftige Richtungen
The future directions in the research of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” and related compounds could involve the design and development of potent leads of 2H/4H-chromene analogs for their promising biological activities . Further exploration of the synthesis routes and the biological activities of these compounds could lead to the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKYVGUDTYWEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)


![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)azolidin-3-ylthio]-N-(4-chlorophenyl)acetamide](/img/structure/B392441.png)
![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B392454.png)
![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)